Z-D-Lys(boc)-ome

Description

BenchChem offers high-quality Z-D-Lys(boc)-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Lys(boc)-ome including the price, delivery time, and more detailed information at info@benchchem.com.

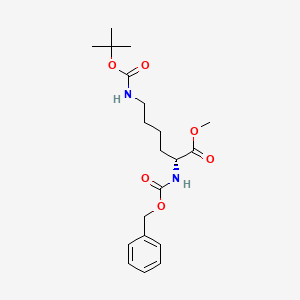

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWQKFBUQSKZOS-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Z-D-Lys(Boc)-OMe in Advanced Peptide Synthesis

Executive Summary

Z-D-Lys(Boc)-OMe (Methyl Nε-(tert-butoxycarbonyl)-Nα-(benzyloxycarbonyl)-D-lysinate) is a highly specialized, orthogonally protected amino acid derivative used in the synthesis of protease-resistant peptides, peptidomimetics, and branched molecular scaffolds. Its structural significance lies in the D-configuration of the lysine backbone, which confers enzymatic stability, combined with a three-point orthogonal protection scheme (Z, Boc, OMe). This architecture allows for the precise, sequential manipulation of the α-amine, ε-amine, and α-carboxyl groups, making it an essential building block in the development of therapeutic peptides and antibody-drug conjugates (ADCs).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Classification

-

IUPAC Name: Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-6-{[(tert-butoxy)carbonyl]amino}hexanoate

-

CAS Number: 84559-78-4[2]

-

Molecular Weight: 394.47 g/mol

Structural Components & Orthogonality

The molecule is engineered with three distinct functional zones, each responsive to specific chemical conditions. This orthogonality is the core of its utility in complex synthesis.[4]

| Component | Function | Protection Type | Cleavage Condition | Mechanism |

| D-Lysine Backbone | Chiral Scaffold | N/A | N/A | Provides (R)-stereochemistry; resists proteolysis. |

| Z (Cbz) Group | Nα-Protection | Carbamate | H₂ / Pd-C or HBr/AcOH | Hydrogenolysis or strong acid acidolysis. |

| Boc Group | Nε-Protection | Carbamate | TFA / DCM or HCl/Dioxane | Acid-catalyzed elimination (formation of isobutylene). |

| OMe Group | C-Terminus | Ester | LiOH / THF (Saponification) | Hydrolysis to free acid or Hydrazinolysis to hydrazide. |

Stereochemistry

Unlike the natural L-isomer (

-

Metabolic Stability: D-amino acids are not recognized by endogenous proteases (e.g., trypsin), significantly extending the half-life of therapeutic peptides.

-

Conformational Design: Induces specific turn structures (e.g., β-turns) in peptide chains that differ from L-peptide helices.

Physicochemical Properties[1][2][10][11]

The following data represents standard grade material suitable for research and GMP synthesis.

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | ≥ 98.0% |

| Melting Point | 60–65 °C (Typical range for pure enantiomer) |

| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate, Methanol. Insoluble in Water.[5] |

| Optical Rotation | |

| Storage | 2–8 °C (Desiccated); Stable for >2 years if protected from moisture. |

Synthesis & Manufacturing Logic

The synthesis of Z-D-Lys(Boc)-OMe typically follows a convergent pathway designed to preserve optical purity.

Synthetic Pathway[2]

-

Starting Material: H-D-Lys-OH (D-Lysine monohydrochloride).

-

Selective Nε-Protection: Reaction with Copper(II) to complex the α-amine/carboxyl, followed by Boc₂O treatment of the exposed ε-amine. Removal of copper yields H-D-Lys(Boc)-OH.

-

Nα-Protection: Reaction with Benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions to yield Z-D-Lys(Boc)-OH.

-

Esterification: Treatment with Methyl iodide (MeI) or Trimethylsilyldiazomethane (TMSCHN₂) to form the methyl ester, Z-D-Lys(Boc)-OMe. Note: Acid-catalyzed esterification with MeOH is avoided to prevent Boc deprotection.

Caption: Step-wise synthetic workflow for Z-D-Lys(Boc)-OMe ensuring regiospecific protection.

Applications in Solution Phase Peptide Synthesis[10]

Z-D-Lys(Boc)-OMe is predominantly used in Solution Phase Synthesis rather than Solid Phase Peptide Synthesis (SPPS), where Fmoc derivatives are more common.

N-Terminal Elongation (Via Saponification)

To use Z-D-Lys(Boc)-OMe as a C-terminal building block:

-

Saponification: The methyl ester is hydrolyzed using LiOH in THF/H₂O.

-

Why: Methyl esters are stable to hydrogenation (Z removal) and acid (Boc removal), but easily removed by base.

-

-

Coupling: The resulting free acid Z-D-Lys(Boc)-OH is activated (e.g., EDC/HOBt) and coupled to the next amine.

C-Terminal Elongation (Via Hydrogenolysis)

To extend the peptide chain from the N-terminus:

-

Z-Deprotection: Catalytic hydrogenation (H₂, Pd/C) removes the Z group.

-

Result: H-D-Lys(Boc)-OMe is generated in situ.

-

Coupling: Reacted with an activated carboxylic acid (e.g., Boc-AA-OSu).

Hydrazide Formation (Ligation Strategy)

The methyl ester is a precursor for peptide hydrazides. Treatment with hydrazine hydrate converts the -OMe to -NHNH₂, enabling Native Chemical Ligation or azide coupling strategies.

Experimental Protocols

Protocol: Selective Z-Group Removal (Hydrogenolysis)

Objective: To expose the α-amine for coupling while retaining the Boc and OMe groups.

Reagents:

-

Z-D-Lys(Boc)-OMe (1.0 eq)

-

10% Pd/C catalyst (10 wt% of substrate)

-

Methanol (anhydrous)

-

Hydrogen gas (balloon or mild pressure)

Procedure:

-

Dissolve Z-D-Lys(Boc)-OMe in Methanol (concentration ~0.1 M).

-

Flush the vessel with Nitrogen to remove oxygen.

-

Add 10% Pd/C carefully (Caution: Pyrophoric).

-

Purge system with Hydrogen gas and stir under H₂ atmosphere (1 atm) for 2–4 hours.

-

Monitoring: Check TLC (SiO₂, 5% MeOH in DCM). Starting material (UV active due to Z group) should disappear.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Concentrate filtrate in vacuo to yield H-D-Lys(Boc)-OMe as a viscous oil or foam. Use immediately to prevent dimerization or oxidation.

Protocol: Saponification of Methyl Ester

Objective: To generate the free acid for C-terminal activation.

Reagents:

Procedure:

-

Dissolve substrate in THF. Cool to 0 °C.

-

Add LiOH dissolved in water dropwise.

-

Stir at 0 °C for 30 mins, then warm to Room Temperature. Monitor by TLC.

-

Critical Step: Upon completion, carefully acidify to pH 3–4 using 1M citric acid or KHSO₄. Do not use strong mineral acids (HCl) to avoid Boc cleavage.

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Quality Control & Analytics

To ensure the integrity of Z-D-Lys(Boc)-OMe, the following analytical parameters are standard.

HPLC Analysis[11][12]

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

-

Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

-

Detection: UV at 215 nm (amide bonds) and 254 nm (Z-group aromatic ring).

-

Expectation: Single peak. Impurities often include Z-D-Lys-OMe (Boc loss) or Z-D-Lys(Boc)-OH (hydrolysis).

NMR Spectroscopy (¹H NMR in CDCl₃)

-

7.30–7.35 ppm: Multiplet (5H), Aromatic protons of Z-group.

-

5.10 ppm: Singlet (2H), Benzylic -CH₂- of Z-group.

-

3.74 ppm: Singlet (3H), Methyl ester (-OCH₃).

-

1.44 ppm: Singlet (9H), Boc tert-butyl group.

-

Backbone: Distinct signals for α-CH, β/γ/δ-CH₂, and ε-CH₂.

Safety & Handling

-

Hazards: Z-D-Lys(Boc)-OMe is generally considered a low-hazard chemical but should be treated as an irritant.

-

Inhalation: May cause respiratory tract irritation. Use in a fume hood.

-

Skin/Eye: Standard PPE (gloves, safety glasses) required.

-

Stability: Hygroscopic. Store in a tightly sealed container with desiccant at 2–8 °C.

Orthogonal Protection Logic Diagram

The following diagram illustrates the selective deprotection pathways available for Z-D-Lys(Boc)-OMe, demonstrating its versatility in multi-step synthesis.

Caption: Orthogonal deprotection map for Z-D-Lys(Boc)-OMe showing reagents required for selective cleavage.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Z/Boc chemistry).

-

Sigma-Aldrich. (2024). Product Specification: Z-D-Lys(Boc)-OMe (CAS 84559-78-4).[2]

-

ChemicalBook. (2024). Z-D-Lys(Boc)-OMe Properties and Safety.

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on solution phase coupling logic).

Sources

Introduction: The Strategic Importance of Orthogonally Protected Lysine Derivatives

An In-depth Technical Guide to the Synthesis of Nα-Z-Nε-Boc-D-lysine Methyl Ester

In the fields of peptide synthesis, drug development, and chemical biology, lysine holds a position of prominence. Its side chain contains a highly reactive and nucleophilic ε-amino group, which serves as a key handle for introducing modifications such as peptide branching, cyclization, or the attachment of payloads like fluorophores, biotin, or drug molecules.[] However, this dual functionality, with both an α-amino and an ε-amino group, presents a significant challenge in chemoselectivity during synthesis.[] Uncontrolled reactions would lead to a mixture of undesired byproducts, drastically reducing the yield and complicating purification.[]

To overcome this, a refined strategy of orthogonal protection is employed. This principle involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while all others remain intact.[2][3] Nα-Z-Nε-Boc-D-lysine methyl ester is a quintessential example of such a strategically protected building block. It is designed for precise, sequential chemical manipulations:

-

Nα-Benzyloxycarbonyl (Z or Cbz) Group: Protects the α-amino group. It is stable under the basic conditions used for Fmoc removal and the strongly acidic conditions used for Boc removal, but it is selectively cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[][4]

-

Nε-tert-Butoxycarbonyl (Boc) Group: Protects the side-chain ε-amino group. The Boc group is stable to a wide range of reaction conditions but is readily removed by strong acids, such as trifluoroacetic acid (TFA).[][5]

-

Methyl Ester: Protects the C-terminal carboxylic acid, enhancing solubility in organic solvents for solution-phase synthesis and preventing its participation in undesired side reactions.[]

This guide provides a comprehensive, field-proven methodology for the synthesis of Nα-Z-Nε-Boc-D-lysine methyl ester, explaining the causal logic behind each step to ensure both technical accuracy and practical success.

Part 1: The Synthetic Blueprint - A Strategy of Sequential Protection

The synthesis of this tri-functionalized molecule requires a robust and high-yielding pathway that ensures regioselective protection at each stage. A common and effective route begins with commercially available D-lysine hydrochloride and proceeds through three key transformations:

-

Selective Nε-Protection: The ε-amino group is selectively protected with the Boc group. This is the most critical step for ensuring the correct final product.

-

Nα-Protection: The α-amino group is subsequently protected with the Z group.

-

Carboxyl Esterification: The carboxylic acid is converted to its methyl ester.

This sequential approach prevents the formation of isomeric byproducts and allows for straightforward purification at each stage.

Caption: Overall workflow for the synthesis of the target compound.

Part 2: Experimental Protocols and Mechanistic Insights

Step 1: Regioselective Nε-tert-Butoxycarbonylation via Copper(II) Chelation

Causality: The primary challenge is to differentiate the α- and ε-amino groups, which have similar nucleophilicity. The copper(II) ion provides an elegant solution by forming a stable five-membered chelate complex with the α-amino and α-carboxyl groups of D-lysine.[7] This complex effectively masks these two functional groups, leaving the ε-amino group as the sole primary amine available for reaction with the Boc anhydride.[7][8]

Caption: Workflow for the selective Nε-Boc protection of D-Lysine.

Experimental Protocol:

-

Copper Complex Formation: Dissolve D-lysine hydrochloride (1.0 eq.) in water. In a separate flask, dissolve copper(II) sulfate pentahydrate (0.5 eq.) in water. Slowly add the copper sulfate solution to the lysine solution with stirring. Adjust the pH to ~9.5 with a suitable base (e.g., 2M NaOH) to precipitate the deep blue copper-lysine complex.

-

Boc Protection: Suspend the filtered and washed copper complex in a mixture of acetone and water (e.g., 1:1 v/v). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) as a solution in acetone. Stir vigorously at room temperature overnight. The reaction can be monitored by TLC (n-butanol/acetic acid/water).

-

Copper Removal: After the reaction is complete, filter the resulting precipitate of [Nε-Boc-D-Lys]₂Cu. To remove the copper, suspend the complex in water and add a solution of 8-quinolinol or ethylenediaminetetraacetic acid (EDTA) until the blue color disappears and a yellow-green precipitate of the copper chelate forms.[7]

-

Isolation: Filter off the copper chelate. The filtrate contains the desired Nε-Boc-D-Lysine. The product can be isolated by adjusting the pH of the filtrate to its isoelectric point (~6.0-6.5) to induce precipitation or by using ion-exchange chromatography.

Step 2: Nα-Benzyloxycarbonylation (Z-Protection)

Causality: With the ε-amino group safely protected, the α-amino group of Nε-Boc-D-Lysine can be selectively acylated. Benzyl chloroformate (Cbz-Cl or Z-Cl) is an excellent reagent for this purpose. The reaction is typically performed under Schotten-Baumann conditions (in an aqueous basic solution) to neutralize the HCl byproduct and maintain the nucleophilicity of the α-amino group.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve Nε-Boc-D-Lysine (1.0 eq.) in an aqueous solution of sodium bicarbonate or sodium hydroxide (2.0-2.2 eq.) and cool the mixture in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly and simultaneously add benzyl chloroformate (1.1 eq.) and an equivalent amount of base to maintain the pH between 9 and 10. Vigorous stirring is essential as the reaction is biphasic.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours and then at room temperature for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup and Isolation: Once the reaction is complete, wash the mixture with diethyl ether to remove any excess benzyl chloroformate and benzyl alcohol. Acidify the aqueous layer with cold 1M HCl or citric acid to a pH of ~2-3 to precipitate the product.

-

Purification: Filter the white precipitate, wash with cold water, and dry under vacuum. The resulting Nα-Z-Nε-Boc-D-Lysine is often pure enough for the next step, but can be recrystallized from ethyl acetate/hexane if necessary.

Step 3: Carboxylic Acid Methyl Esterification

Causality: The final step is the protection of the carboxylic acid. A reliable and mild method is the reaction with methyl iodide in the presence of a non-nucleophilic base like cesium carbonate.[9] Cesium carbonate facilitates the formation of the carboxylate salt, which then acts as a nucleophile to displace the iodide from methyl iodide, forming the methyl ester.[9] This method avoids harsh acidic conditions that could prematurely cleave the Boc group.

Experimental Protocol:

-

Salt Formation: Dissolve Nα-Z-Nε-Boc-D-Lysine (1.0 eq.) in a mixture of methanol and water. Neutralize the solution with a 0.5M cesium carbonate solution (1.0 eq.) and concentrate the mixture to a syrup under reduced pressure.[9]

-

Esterification: Dissolve the resulting cesium salt in anhydrous dimethylformamide (DMF). Add methyl iodide (1.5 eq.) and stir the reaction mixture at room temperature overnight.[9]

-

Workup: Remove the DMF under high vacuum. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product, Nα-Z-Nε-Boc-D-lysine methyl ester, typically as a clear oil or a low-melting solid.[9] Further purification can be achieved via silica gel column chromatography if needed.

Part 3: Product Characterization and Data

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized Nα-Z-Nε-Boc-D-lysine methyl ester must be confirmed using standard analytical techniques.

| Parameter | Method | Expected Result |

| Molecular Formula | - | C₂₀H₃₀N₂O₆ |

| Molecular Weight | Mass Spectrometry (ESI-MS) | Calculated: 394.46 g/mol . Observed: [M+H]⁺ at m/z 395.2, [M+Na]⁺ at m/z 417.2 |

| Physical Form | Visual Inspection | Clear, colorless oil or a white to off-white solid. |

| Purity | HPLC / ¹H-NMR | >95% |

| ¹H-NMR (CDCl₃, 400 MHz) | NMR Spectroscopy | δ (ppm): ~7.35 (s, 5H, Z-group Ar-H ), ~5.10 (s, 2H, Z-group CH ₂), ~4.60 (br s, 1H, ε-NH ), ~4.30 (m, 1H, α-CH ), ~3.70 (s, 3H, OCH ₃), ~3.10 (q, 2H, ε-CH ₂), ~1.80-1.20 (m, 6H, β,γ,δ-CH ₂), 1.44 (s, 9H, Boc-C(CH ₃)₃) |

| Optical Rotation | Polarimetry | Specific rotation value will be opposite in sign to the L-enantiomer.[10] |

References

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Application Notes and Protocols for Selective Deprotection of Lysine Side Chains in Peptide Synthesis. (n.d.). Benchchem.

- Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. (2012). PubMed.

- How to selectively protect the e-amino group in lysine? (2017).

- Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. (2012). Organic & Biomolecular Chemistry (RSC Publishing).

- A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (1999). Chemical & Pharmaceutical Bulletin.

- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.

- Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis. (2026). BOC Sciences Amino Acid.

- Nα-Z-Nε-Boc-D-lysine methyl ester. (n.d.). Chem-Impex.

- Synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester. (n.d.). PrepChem.com.

- Nα-Z-Nε-Boc-L-lysine methyl ester. (n.d.). Chem-Impex.

- A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC.

- CAS 133628-28-1 (Nα-Boc-Nε-Fmoc-L-lysine methyl ester). (n.d.).

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. chemimpex.com [chemimpex.com]

Z-D-Lys(boc)-ome stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Z-D-Lys(Boc)-OMe

Introduction

Nα-Z-Nε-Boc-D-lysine methyl ester, commonly abbreviated as Z-D-Lys(Boc)-OMe, is a crucial amino acid derivative extensively utilized in peptide synthesis and the broader field of drug development.[1] Its unique bifunctional nature, with two distinct and orthogonally stable protecting groups—the Benzyloxycarbonyl (Z) group on the alpha-amine and the tert-butyloxycarbonyl (Boc) group on the epsilon-amine—makes it an invaluable building block for the synthesis of complex peptides and bioconjugates.[1][][3] The integrity of this reagent is paramount; its degradation can lead to failed syntheses, impure products, and the introduction of unintended side-products, compromising research outcomes and developmental timelines.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical stability of Z-D-Lys(Boc)-OMe. We will dissect its potential degradation pathways, elucidate the environmental factors that influence its stability, and provide field-proven protocols for its optimal storage, handling, and quality assessment.

Physicochemical Profile

A foundational understanding of the physicochemical properties of Z-D-Lys(Boc)-OMe is essential for its proper handling and application. These properties are summarized below.

| Property | Value | Reference(s) |

| Synonyms | Nα-Z-Nε-Boc-D-lysine methyl ester, Z-D-Lys(Boc)-OMe | [1] |

| CAS Number | 84559-78-4 | [1] |

| Molecular Formula | C₂₀H₃₀N₂O₆ | [1] |

| Molecular Weight | 394.47 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][4] |

| Melting Point | 63-70 °C | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

The Chemical Stability Landscape: Potential Degradation Pathways

The stability of Z-D-Lys(Boc)-OMe is dictated by the chemical nature of its three key functional groups: the methyl ester, the Boc protecting group, and the Z protecting group. Understanding their individual susceptibilities is key to preventing degradation.

Hydrolysis of the Methyl Ester

The C-terminal methyl ester is the most labile functional group under common storage and handling conditions, primarily susceptible to hydrolysis.

-

Mechanism : This reaction involves the nucleophilic attack of water on the ester's carbonyl carbon, leading to the formation of the corresponding carboxylic acid, Z-D-Lys(Boc)-OH. This process can be catalyzed by both acid and base, though it is significantly accelerated under basic (saponification) conditions.[5][6][7] Even neutral water can cause slow hydrolysis over extended periods, especially at elevated temperatures.

-

Consequence : The presence of the free acid derivative in the starting material can interfere with subsequent coupling reactions, leading to lower yields and purification challenges.

Lability of the Boc Group

The tert-butyloxycarbonyl (Boc) group, protecting the side-chain ε-amino function, is designed to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[][8][9]

-

Mechanism : Strong acids, such as trifluoroacetic acid (TFA), protonate the Boc group, leading to its collapse into carbon dioxide, isobutylene (a volatile gas), and the free amine.[3] Accidental exposure to acidic contaminants during storage or handling can initiate this deprotection.

-

Consequence : Premature deprotection of the ε-amino group can lead to unwanted side reactions during peptide synthesis, such as branching.

Stability of the Z Group

The Benzyloxycarbonyl (Z) group is known for its robustness. It is stable to the mildly acidic conditions that cleave the Boc group and to the basic conditions that can hydrolyze the methyl ester, providing it with excellent orthogonal stability.[9][10] Its primary method of cleavage is catalytic hydrogenolysis, a condition not typically encountered during storage.[10] Therefore, degradation via Z-group loss is not a significant concern for storage and handling.

Racemization

Racemization is the process where a D-enantiomer interconverts to its L-enantiomer, leading to a loss of stereochemical purity.

-

Mechanism : This process can occur spontaneously over time and is influenced by factors such as pH, temperature, and the presence of certain catalysts.[11][12] For amino acid derivatives, the alpha-proton can be abstracted under certain conditions, leading to a planar intermediate that can be re-protonated from either side, resulting in the L-isomer.

-

Consequence : The presence of the L-enantiomer is a critical impurity in the synthesis of stereochemically defined peptides, impacting their biological activity and structure.

Critical Factors Influencing Stability & Optimal Storage

Based on the chemical vulnerabilities detailed above, several environmental factors must be meticulously controlled.

-

Temperature : As with most chemical reactions, degradation rates are highly dependent on temperature. Lower temperatures significantly slow down the kinetics of hydrolysis and racemization.[13]

-

Moisture : Atmospheric humidity is a direct reactant for ester hydrolysis. The compound is a dry powder, and ingress of moisture is a primary cause of degradation.[14]

-

Light & Oxygen : While not the most significant factors for this specific molecule, prolonged exposure to UV light and oxygen can promote oxidative degradation and other radical-based reactions in many organic compounds.[14][15]

To ensure the long-term integrity of Z-D-Lys(Boc)-OMe, the following storage conditions are recommended.

| Condition | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) | Rationale |

| Temperature | 2-8°C (Refrigerate) | -20°C or lower (Freeze) | Reduces the kinetic rate of all degradation pathways. Freezing minimizes molecular motion and available liquid water.[1][16][17] |

| Atmosphere | Tightly sealed container | Tightly sealed container, consider inert gas (Argon/Nitrogen) backfill after aliquoting. | Prevents ingress of atmospheric moisture and oxygen.[17] |

| Light | Protect from light (e.g., amber vial, store in a dark place) | Protect from light | Minimizes the risk of photolytic degradation.[14][15] |

Standard Operating Procedure for Handling

Proper handling is as crucial as correct storage. The primary goal is to prevent contamination, especially with water and acidic/basic residues.

-

Equilibration : Before opening, always allow the container to warm to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder.[16]

-

Inert Environment : If possible, handle the powder in a glove box or an environment with low humidity.

-

Aliquoting : For long-term projects, it is highly advisable to aliquot the powder into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere and avoids repeated temperature cycles.[14]

-

Weighing : Use clean, dry spatulas and weighing equipment. Do not return any unused material to the stock container.

-

Sealing : After use, securely seal the container, preferably with laboratory film (e.g., Parafilm®) around the cap, and return it to the appropriate storage temperature promptly.

A Self-Validating System: Protocol for Stability Assessment by RP-HPLC

To ensure trustworthiness, a self-validating system is essential. Researchers can and should verify the purity of their Z-D-Lys(Boc)-OMe reagent before use, especially if it has been stored for a long time or if synthesis results are suboptimal. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this assessment.[1]

Objective

To determine the purity of Z-D-Lys(Boc)-OMe and identify the presence of its primary hydrolytic degradation product, Z-D-Lys(Boc)-OH.

Methodology

-

Instrumentation and Materials

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (ACN).

-

HPLC-grade water.

-

Trifluoroacetic acid (TFA).

-

Z-D-Lys(Boc)-OMe sample.

-

-

Reagent Preparation

-

Mobile Phase A : 0.1% TFA in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Sample Diluent : 50:50 Acetonitrile/Water.

-

Sample Preparation : Accurately weigh ~1 mg of Z-D-Lys(Boc)-OMe and dissolve it in 1.0 mL of Sample Diluent to achieve a concentration of 1 mg/mL. Vortex to ensure complete dissolution.

-

-

Chromatographic Conditions

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Detection : UV at 254 nm (for the Z-group chromophore).

-

Column Temperature : 30°C.

-

Gradient Program :

Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 22.0 10 90 22.1 70 30 | 25.0 | 70 | 30 |

-

-

Data Analysis and Interpretation

-

The main peak corresponding to Z-D-Lys(Boc)-OMe should be well-resolved.

-

The primary degradation product, Z-D-Lys(Boc)-OH, being more polar due to the free carboxylic acid, will have a shorter retention time than the parent ester.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram (Area % method). A purity of ≥98% is generally expected for high-quality material.[1]

-

Conclusion

The chemical integrity of Z-D-Lys(Boc)-OMe is fundamental to its successful application in research and development. Its stability is primarily threatened by the hydrolysis of the methyl ester and, to a lesser extent, the acid-catalyzed cleavage of the Boc group and potential racemization. These degradation pathways are effectively mitigated by strict adherence to proper storage and handling protocols. The core principles are the exclusion of moisture and the maintenance of low temperatures (-20°C for long-term storage). By implementing these procedures and utilizing analytical methods like HPLC to verify purity, researchers can ensure the reliability of this critical reagent, thereby safeguarding the integrity and success of their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS for Boc-Lys(Boc)-ONp. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

Cossy, J., & de Fátima, Â. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(1), 38-43. Retrieved from [Link]

-

ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General chemical principle, direct URL not applicable).

-

Jones, J. H., & Jones, B. J. (2014). Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases. PLoS ONE, 9(3), e92101. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16306-16333. Retrieved from [Link]

-

Hübener, J., et al. (2001). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 55(11), 934-938. Retrieved from [Link]

-

Single Use Support. (2024). Protein stability – all you need to know. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet for Boc-Lys-OSu. Retrieved from [Link]

-

Friedman, M. (1999). Chemistry, nutrition, and microbiology of D-amino acids. Journal of Agricultural and Food Chemistry, 47(9), 3457–3479. Retrieved from [Link]

-

Remelli, M., et al. (2024). Dietary D-Amino Acids as Context-Dependent Contronymic Molecules in Health and Oxidative Stress. Antioxidants, 13(3), 323. Retrieved from [Link]

-

AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2002). Amino Acid Analysis. Retrieved from [Link]

-

Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-79. Retrieved from [Link]

-

Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 36(1), 89-98. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Storage: Best Practices For Stability And Longevity. Retrieved from [Link]

-

Deng, G., & Jacobsen, E. N. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(20), 3513–3516. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (c) Z-D-Lys(Boc)-Phe-D-Lys(Boc)-Phe-Gly-OMe. Retrieved from [Link]

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Environmental factors that determine amino acid stabilities at a position. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-L-Lys(Z)-OMe. PubChem Compound Database. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Kim, J., et al. (2014). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 17(1), 26–31. Retrieved from [Link]

-

Peptide Sciences. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]

-

Peptide Shop UK. (n.d.). How to Store Peptides: Complete Storage & Stability Guide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Z- D -Lys(Boc)-OH = 98.0 TLC 66845-42-9 [sigmaaldrich.com]

- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 11. Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry, nutrition, and microbiology of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]

- 14. bluewellpeptides.com [bluewellpeptides.com]

- 15. peptideshopuk.co.uk [peptideshopuk.co.uk]

- 16. peptide.com [peptide.com]

- 17. jpt.com [jpt.com]

The Architect’s Guide to Orthogonal Protection in Peptide Chemistry

Part 1: The Strategic Imperative of Orthogonality

In the realm of modern peptide therapeutics—spanning cyclic peptides, antibody-drug conjugates (ADCs), and stapled peptides—the linear assembly of amino acids is merely the prologue. The true complexity lies in the selective manipulation of functional groups.

Orthogonal protection is not simply about preventing side reactions; it is the architectural logic that allows a chemist to modify a specific site (e.g., a lysine epsilon-amine) while leaving all other reactive groups (N-terminus, other side chains) completely inert.

A set of protecting groups is defined as orthogonal if each group can be removed under a specific set of chemical conditions without affecting the stability of the others. This guide moves beyond the standard Fmoc/tBu binary, exploring the "Third and Fourth Dimensions" of orthogonality required for complex molecular engineering.

Part 2: The Dimensions of Protection

The 2D Foundation: Fmoc vs. Boc

Most solid-phase peptide synthesis (SPPS) operates on a two-dimensional plane:

-

Temporary Protection (Dimension 1): The N-terminal group (Fmoc or Boc) removed after every coupling.

-

Permanent Protection (Dimension 2): Side-chain groups (tBu, Trt, Pbf, or Bzl) removed only after the final cleavage from the resin.

| Feature | Fmoc Strategy | Boc Strategy |

| N-Terminus Removal | Basic (20% Piperidine/DMF) | Acidic (50% TFA/DCM) |

| Side-Chain Removal | Acidic (95% TFA + Scavengers) | Strong Acid (HF or TFMSA) |

| Orthogonality | Base vs. Acid | Acid (Moderate) vs. Acid (Strong) |

| Primary Use Case | Standard SPPS, acid-sensitive peptides | Aggregation-prone sequences, base-sensitive analogs |

The 3rd and 4th Dimensions: Hyper-Orthogonality

For cyclization or site-specific labeling, we introduce groups stable to both Fmoc and TFA removal conditions.

1. Alloc (Allyloxycarbonyl)[1]

-

Cleavage Mechanism: Palladium(0)-catalyzed allyl transfer.[1]

-

Orthogonality: Stable to Piperidine (Base) and TFA (Acid).[2]

-

Primary Utility: Protection of Lysine (Lys) or Ornithine (Orn) side chains for on-resin cyclization.

2. Dde and ivDde

-

Cleavage Mechanism: Nucleophilic displacement by Hydrazine.

-

Orthogonality: Stable to Piperidine (mostly) and TFA.

-

Primary Utility: Orthogonal masking of amines.

-

Critical Nuance: While Dde is stable to 20% piperidine during short treatments, it can migrate or cleave during long syntheses. ivDde (isovaleryl analog) is sterically hindered and significantly more stable to piperidine, making it the superior choice for long sequences.

3. Mtt (4-methyltrityl) and Mmt (4-methoxytrityl)

-

Cleavage Mechanism: Mild Acid (1% TFA).

-

Orthogonality: Cleaved by dilute acid while leaving tBu/Boc groups intact (which require >50% TFA).

-

Primary Utility: Exposing amines for modification without cleaving the peptide from the resin (if using a linker stable to 1% TFA, like Rink Amide or Wang).

Part 3: Visualizing the Orthogonal Landscape

The following diagram illustrates the non-overlapping cleavage conditions that define true orthogonality.

Caption: The Orthogonal Landscape. Note that while Dde is stable to Piperidine, Hydrazine will remove Fmoc, requiring strategic sequencing of deprotection steps.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. Always perform a small-scale test cleavage followed by LC-MS analysis before committing the entire resin batch.

Protocol A: Alloc Deprotection (Palladium Method)

Objective: Selective removal of Lys(Alloc) on solid phase. Reagents:

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).[1]

-

Scavenger: Phenylsilane (PhSiH3).[1] Note: Phenylsilane is superior to morpholine as it is non-nucleophilic and drives the reaction to completion efficiently.

-

Solvent: Dry DCM (Dichloromethane).[1]

Workflow:

-

Preparation: Wash resin 3x with dry DCM. Ensure the resin is swollen.[1][2][3]

-

Cocktail Prep: Dissolve Pd(PPh3)4 (0.1 – 0.2 equiv) and Phenylsilane (10 – 20 equiv) in dry DCM. Argon bubbling is recommended but not strictly necessary if used immediately.

-

Reaction: Add solution to resin. Shake under inert atmosphere (nitrogen/argon) for 30 minutes.

-

Why Inert? Pd(0) is air-sensitive.[4] Oxidation leads to Pd black precipitation and reaction failure.

-

-

Repetition: Drain and repeat Step 3 with fresh reagents for another 30 minutes.

-

Wash: Wash resin extensively:

-

Validation: Perform a Kaiser test (if primary amine) or Chloranil test (if secondary amine). Positive result (Blue/Green beads) indicates successful deprotection.

Protocol B: Dde/ivDde Deprotection (Hydrazine Method)

Objective: Selective removal of Lys(Dde) for side-chain modification. Reagents:

-

Hydrazine Monohydrate (2-4% v/v) in DMF.[7]

Workflow:

-

Preparation: Wash resin 3x with DMF.[6]

-

Reaction: Treat resin with 2% Hydrazine/DMF for 3 minutes. Drain.

-

Repetition: Treat again with 2% Hydrazine/DMF for 10-15 minutes.

-

Why Short Bursts? The byproduct (indazole derivative) can be reactive. Flow washing or multiple short treatments prevent side reactions.

-

-

Monitoring: Monitor UV absorbance of the filtrate at 290 nm (absorption max of the dibenzofulvene-like byproduct) if possible, or simply wash thoroughly.

-

Validation: Kaiser test.

Critical Warning: Hydrazine removes Fmoc groups.

-

Scenario: If you are modifying a side chain before finishing the peptide backbone, the N-terminus must be protected with Boc (which is stable to hydrazine) or the N-terminal Fmoc will be lost, leading to double coupling in the next step.

Protocol C: Mtt Removal (Mild Acid)

Objective: Selective exposure of amine in the presence of tBu/Boc. Reagents:

-

HFIP (Hexafluoroisopropanol) / DCM (1:4) OR 1% TFA / DCM.

-

Scavenger: TIS (Triisopropylsilane) or MeOH.

Workflow:

-

Preparation: Wash resin 3x with DCM.

-

Reaction: Treat resin with 1% TFA/DCM + 5% TIS for 2 minutes.

-

Why TIS? The trityl cation released is highly electrophilic and will re-attach to the amine (retritylation) or alkylate Tryptophan/Cysteine residues if not quenched immediately.

-

-

Filtration: Drain directly into a flask containing 10% Pyridine/MeOH to neutralize the acid immediately (if you plan to recover the trityl group or analyze the filtrate).

-

Repetition: Repeat 5-10 times until the yellow color (trityl cation) no longer appears in the filtrate.

-

Wash: Wash with DCM (3x), then DMF (3x) containing 1% DIEA to neutralize the resin.

Part 5: Strategic Workflow & Decision Making

Choosing the right orthogonal pair depends on the final goal.

Scenario 1: Head-to-Tail Cyclization

-

Requirement: The C-terminus and N-terminus must be exposed while side chains remain protected.

-

Strategy:

-

Use Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH at the C-terminus (attached via side chain to resin) or use a backbone amide linker (BAL).

-

Synthesize linear peptide.[8]

-

Remove N-terminal Fmoc.

-

Remove C-terminal Alloc (Pd0).

-

Cyclize on-resin (PyBOP/DIEA).

-

Final Cleavage (TFA).

-

Scenario 2: Antibody-Drug Conjugate (ADC) Linker Synthesis

-

Requirement: Introduce a cytotoxic payload on a specific Lysine.

-

Strategy:

-

Incorporate Fmoc-Lys(ivDde)-OH at the conjugation site.

-

Complete peptide assembly (Final N-terminus can be Fmoc or Acetylated).[9]

-

Remove ivDde (Hydrazine). Note: If N-term is Fmoc, it will also be removed. If N-term is Acetyl, it is stable.

-

Couple Payload to Lysine epsilon-amine.

-

Final Cleavage.

-

Workflow Visualization: Site-Specific Modification

Caption: Standard workflow for modifying a Lysine side chain using Alloc protection.

Part 6: Troubleshooting & Scientific Integrity

Aspartimide Formation[10]

-

The Problem: When Fmoc removal (base) occurs adjacent to an Aspartic Acid ester (Asp(OtBu)), the nitrogen of the amide bond can attack the ester, forming a cyclic imide (Aspartimide). This opens to form a mixture of alpha and beta-peptides.

-

The Cause: Catalyzed by strong bases or repetitive exposure to piperidine. DBU (often used for difficult deprotections) drastically increases this risk.

-

The Solution:

-

Use 0.1 M HOBt in the piperidine deprotection solution (acidic additive suppresses the ring closure).

-

Use sterically bulky protecting groups on Asp (e.g., Asp(OMpe) ) instead of Asp(OtBu).

-

Diketopiperazine (DKP) Formation

-

The Problem: During the deprotection of the second amino acid in a sequence (dipeptide stage), the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

-

Risk Factors: Proline or Glycine at the C-terminus; Trityl chloride resins.

-

The Solution: Use 2-Chlorotrityl chloride (2-CTC) resin with bulky substitution, or perform the coupling of the second amino acid very rapidly/efficiently.

Incomplete Alloc Removal

-

The Problem: The reaction turns black, and coupling fails.

-

The Cause: "Pd Black" precipitation due to oxidation or insufficient scavenger.

-

The Solution: Ensure fresh Phenylsilane is used. Wash resin with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF after the reaction to remove Pd coordination complexes.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[10][11][12] Amino Acid-Protecting Groups . Chemical Reviews, 109(6), 2455–2504.[11] [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide . Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Alloc chemistry in solid-phase peptide synthesis: synthetic applications . Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. [Link]

-

Thieriet, N., Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (1997). Use of Alloc-amino acids in solid-phase peptide synthesis.[4][13] Application to the synthesis of cyclic peptides . Tetrahedron Letters, 38(41), 7275-7278. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Z-D-Lys(boc)-ome for beginners in peptide synthesis

Mastering Z-D-Lys(Boc)-OMe: A Definitive Guide to Orthogonal Protection and Chemoselectivity in Peptide Synthesis

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when research teams attempt to construct complex, branched, or modified peptides. Lysine, with its dual amino functionality (the α-amine and ε-amine), presents a classic chemoselectivity challenge[]. When you introduce the requirement for a D-amino acid to enhance proteolytic stability in biological systems, the complexity multiplies.

Z-D-Lys(Boc)-OMe (CAS: 84559-78-4) is a masterclass in orthogonal design[2]. It is a fully protected D-lysine derivative where every reactive node is masked by a different chemical lock, allowing for independent, sequential deprotection without disturbing the others[]. This whitepaper deconstructs the logic, mechanisms, and self-validating protocols required to utilize this building block effectively.

Structural Anatomy and Physicochemical Profile

To manipulate a molecule with precision, you must first understand its baseline parameters. Z-D-Lys(Boc)-OMe is composed of a D-lysine core flanked by three distinct protecting groups, each responding to a completely different chemical trigger[2][3].

Table 1: Physicochemical Properties of Z-D-Lys(Boc)-OMe

| Property | Value | Rationale / Implication |

| CAS Number | 84559-78-4 | Unique identifier specifically for the D-enantiomer[2]. |

| Formula | C20H30N2O6 | Confirms the presence of Z, Boc, and OMe groups[2]. |

| Molecular Weight | 394.46 g/mol | Essential for precise stoichiometric calculations[2]. |

| Melting Point | 61-62 °C | Indicates a low-melting solid; must be stored at ≤ 4°C to prevent degradation[4]. |

The Logic of Orthogonality (Mechanistic Causality)

Orthogonality in peptide synthesis dictates that a specific protecting group can be removed under conditions that leave all other protecting groups completely intact[5].

-

α-Amine (Z / Cbz group): The Benzyloxycarbonyl (Z) group is stable to mild acids and bases. It is cleaved via catalytic hydrogenolysis (H2, Pd/C), which reduces the benzyl-oxygen bond, releasing toluene and CO2[5].

-

ε-Amine (Boc group): The tert-Butyloxycarbonyl (Boc) group is highly acid-labile[]. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate, leading to the expulsion of a tert-butyl cation and CO2. The Z group and OMe ester are entirely blind to this mild acid[6].

-

α-Carboxyl (OMe group): The methyl ester is base-labile. It is removed via saponification using Lithium Hydroxide (LiOH). We prefer LiOH over NaOH because the lithium ion's strong coordination to the carbonyl oxygen accelerates hydrolysis, allowing for milder conditions that prevent base-catalyzed racemization at the α-carbon.

Table 2: Orthogonal Deprotection Matrix

| Target Group | Cleavage Reagent | Mechanism | Byproducts |

| Boc (ε-NH2) | 50% TFA in DCM | Acid-catalyzed elimination | Isobutylene, CO2 |

| Z (α-NH2) | H2, Pd/C in MeOH | Catalytic hydrogenolysis | Toluene, CO2 |

| OMe (α-COOH) | LiOH in THF/H2O | Nucleophilic acyl substitution | Methanol |

Workflow Visualization

Orthogonal deprotection pathways for Z-D-Lys(Boc)-OMe yielding specific reactive termini.

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation. The following procedures are designed not just to execute the reaction, but to analytically prove the transformation occurred without side reactions.

Protocol A: Selective ε-Amine Unmasking (Boc Deprotection)

Objective: Generate Z-D-Lys-OMe for side-chain conjugation (e.g., attaching a lipid, PEG chain, or fluorophore)[].

-

Preparation: Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 5 mL of anhydrous Dichloromethane (DCM).

-

Cleavage: Add 5 mL of Trifluoroacetic Acid (TFA) and 0.2 mL of Triisopropylsilane (TIPS).

-

Causality Note: TIPS acts as a carbocation scavenger. Without it, the highly reactive tert-butyl cation generated during Boc cleavage could alkylate the electron-rich aromatic ring of the Z-group[][6].

-

-

Reaction: Stir at room temperature for 30 minutes.

-

Validation (In-Process): Spot on a TLC plate (Eluent: 9:1 DCM:MeOH). The starting material is UV-active and Ninhydrin-negative. The product will be UV-active and Ninhydrin-positive (turns purple upon heating), confirming the successful unmasking of the primary amine.

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically. Precipitate in cold diethyl ether to yield the TFA salt of Z-D-Lys-OMe.

Protocol B: Selective α-Carboxyl Unmasking (OMe Hydrolysis)

Objective: Generate Z-D-Lys(Boc)-OH for standard C-to-N directional peptide coupling.

-

Preparation: Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 8 mL of Tetrahydrofuran (THF).

-

Hydrolysis: Cool to 0 °C in an ice bath. Add a solution of 1.2 mmol Lithium Hydroxide (LiOH·H2O) dissolved in 2 mL of distilled water.

-

Causality Note: Operating strictly at 0 °C suppresses any potential enolization and subsequent racemization of the D-chiral center.

-

-

Reaction: Stir for 2 hours, allowing the reaction to slowly reach room temperature.

-

Validation (In-Process): Monitor by LC-MS. Validate the disappearance of the m/z 395[M+H]+ peak and the appearance of the m/z 381 [M+H]+ peak.

-

Workup: Acidify the mixture to pH 3 using 1M HCl.

-

Causality Note: Acidification protonates the carboxylate, neutralizing its charge and driving it into the organic phase. Extract with Ethyl Acetate (3 x 10 mL), dry over Na2SO4, and concentrate to yield Z-D-Lys(Boc)-OH.

-

Protocol C: Selective α-Amine Unmasking (Z Hydrogenolysis)

Objective: Generate H-D-Lys(Boc)-OMe for N-terminal extension[5].

-

Preparation: Dissolve 1.0 mmol of Z-D-Lys(Boc)-OMe in 10 mL of Methanol.

-

Catalysis: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w, ~40 mg) under an inert argon atmosphere.

-

Causality Note: Dry Pd/C can ignite methanol vapors upon contact. Always flush the flask with argon before addition to displace oxygen.

-

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4 hours.

-

Validation (In-Process): TLC (Eluent: 1:1 Hexane:EtOAc). The product will lose its UV activity (as the aromatic Z group is cleaved) but will become Ninhydrin-positive.

-

Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

-

Causality Note: Never let the Celite pad run dry while filtering, as the concentrated, active catalyst can spontaneously ignite in air. Concentrate the filtrate to yield H-D-Lys(Boc)-OMe.

-

Strategic Applications in Drug Development

Why invest the effort into utilizing Z-D-Lys(Boc)-OMe?

-

Proteolytic Resistance: The D-stereocenter is invisible to endogenous human proteases. Incorporating D-Lysine dramatically increases the plasma half-life of the resulting peptide drug, a critical factor in modern therapeutics.

-

Branching Architecture: By selectively deprotecting the ε-amine, researchers can synthesize dendrimers, attach PEG chains to improve pharmacokinetics, or conjugate cytotoxic payloads for Antibody-Drug Conjugates (ADCs)[].

Z-D-Lys(Boc)-OMe is not just a reagent; it is a programmable node in chemical synthesis. By understanding the mechanistic vulnerabilities of the Z, Boc, and OMe groups, synthetic chemists can orchestrate highly complex molecular architectures with absolute chemoselectivity.

References

1.[2] Z-D-LYS(BOC)-OME | 84559-78-4 - ChemicalBook , ChemicalBook, 2.[4] Z-D-LYS(BOC)-OME CAS#: 84559-78-4 - ChemicalBook , ChemicalBook, 3.[3] CAS 84559-78-4 | Sigma-Aldrich , Sigma-Aldrich, 4.[6] OH and Boc-Lys(2-Cl-Z)-OH in Peptide Synthesis - Benchchem , Benchchem, 5.[] Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis , BOC Sciences, 6.[5] 2 Protection of Functional Groups , Thieme-Connect,

Sources

Technical Guide: Z-D-Lys(Boc)-OMe in Advanced Peptide Synthesis

Topic: Commercial Suppliers and Technical Application of Z-D-Lys(Boc)-OMe Content Type: Technical Procurement & Application Guide Audience: Pharmaceutical Researchers, Peptide Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]

Executive Summary

Z-D-Lys(Boc)-OMe (Methyl N-alpha-benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysinate) is a highly specialized, fully protected amino acid derivative.[1] Its primary value lies in its orthogonal protection scheme , which allows for precise, regioselective manipulation of the lysine residue in complex peptidomimetic synthesis.[1]

Unlike standard Fmoc-protected building blocks used in solid-phase peptide synthesis (SPPS), this derivative is predominantly utilized in solution-phase synthesis and the design of enzyme inhibitors where the D-configuration confers resistance to proteolysis.[1] This guide outlines the commercial landscape, technical specifications, and validated workflows for this critical intermediate.[1]

Technical Specifications & Identity

Before procurement, verification of the stereochemistry and protection pattern is non-negotiable.[1] The "D" configuration is the cost-driver and the critical quality attribute (CQA).[1]

Chemical Profile

| Attribute | Specification |

| Chemical Name | N |

| CAS Number | 84559-78-4 |

| Molecular Formula | |

| Molecular Weight | 394.47 g/mol |

| Chirality | D-Isomer (Dextrorotatory in MeOH) |

| Appearance | White to off-white crystalline powder |

Physical Properties (QC Benchmarks)

-

Optical Rotation:

(c=1.0, Methanol)[1][2] -

Solubility: Soluble in MeOH, DCM, EtOAc; Insoluble in water.[1]

Structural Visualization

The following diagram illustrates the protection logic. The Z group protects the

Figure 1: Protection Architecture of Z-D-Lys(Boc)-OMe. Note the orthogonality: Z is removed by hydrogenation, Boc by acid, and OMe by saponification.

Supply Chain Landscape

Procurement of D-amino acid derivatives requires vigilance against stereochemical impurities (L-isomer contamination).[1]

Tier 1: Verified Commercial Suppliers

These suppliers provide Certificates of Analysis (CoA) with chiral HPLC data.[1]

| Supplier | Catalog / Ref | Purity | Pack Sizes | Notes |

| Chem-Impex Int'l | 03632 | 1g, 5g, 25g | Primary Recommendation. US-based.[1] High reliability for D-amino acids.[1] | |

| Bachem | Inquire | Bulk | Often custom synthesis.[1][3] Excellent for GMP requirements. | |

| Iris Biotech | Inquire | Custom | German supplier, strong in specialized derivatives.[1] |

Tier 2: Bulk & Aggregators

Useful for scale-up (>100g), but requires rigorous internal QC.[1]

-

ChemicalBook / GuideChem: Lists multiple Asian manufacturers.[1] Risk:[1][4] High variance in optical purity.[1] Always request a pre-shipment sample for chiral analysis.[1]

⚠️ Procurement Warning: Common Pitfalls

-

Stereochemistry Error: Do not confuse with Z-L-Lys(Boc)-OMe (CAS 2389-48-2 for H-Lys(Boc)-OMe precursor).[1] The L-isomer is significantly cheaper but will ruin peptidomimetic activity.[1]

-

Regioisomer Error: Ensure you are not buying Boc-D-Lys(Z)-OMe . The reversal of protecting groups changes the deprotection order entirely.[1]

-

Salt Form: Ensure the product is the free base or specify if a salt (e.g., HCl) is acceptable, though the fully protected form is usually a free base solid.[1]

Application Workflow: Orthogonal Deprotection

The utility of Z-D-Lys(Boc)-OMe is its ability to be selectively deprotected at any of its three termini.[1] This allows it to serve as a "branching point" or a C-terminal cap in convergent synthesis.[1]

Validated Deprotection Protocols

A. Selective Removal of Z-Group (Exposing

-Amine)[1]

-

Reagent:

(1 atm) / 10% Pd-C catalyst. -

Solvent: Methanol or Ethanol.[1]

-

Mechanism: Hydrogenolysis.[1]

-

Outcome: Yields H-D-Lys(Boc)-OMe . The Boc and OMe groups remain intact.[1]

-

Application: Use this when extending the peptide chain from the N-terminus.[1]

B. Selective Removal of Boc-Group (Exposing Side Chain)[1]

-

Reagent: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).[1]

-

Conditions: 0°C to Room Temp, 30-60 mins.

-

Mechanism: Acidolysis.[1]

-

Outcome: Yields Z-D-Lys-OMe . The Z and OMe groups remain intact.[1]

-

Application: Use this to attach fluorophores, drugs, or other peptides to the lysine side chain.[1]

C. Selective Removal of Methyl Ester (Exposing C-Terminus)[1]

-

Reagent: LiOH (Lithium Hydroxide) or NaOH (1N).[1]

-

Solvent: THF/Water or MeOH/Water (1:1).[1]

-

Mechanism: Saponification.[1]

-

Outcome: Yields Z-D-Lys(Boc)-OH .

-

Application: Use this to convert the ester into a free acid for coupling to the next amino acid's amine.[1]

Logical Workflow Diagram

Figure 2: Orthogonal deprotection pathways. The choice of reagent dictates which functional group is exposed for reaction.[1]

Quality Control & Storage

To ensure "Scientific Integrity," every batch must be validated upon receipt.[1]

-

Identity Verification (NMR):

-

Chiral Purity:

-

Storage:

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for deprotection conditions cited in Section 4).

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Review of orthogonal protection strategies).

Sources

Methodological & Application

Z-D-Lys(boc)-ome solid-phase peptide synthesis protocol

An In-Depth Guide to the Solid-Phase Synthesis of Peptides Containing Z-D-Lys(Boc)-OH

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic incorporation of Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine (Z-D-Lys(Boc)-OH) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The document elucidates the core principles of orthogonal protection offered by the Z/Boc protecting group pair, details step-by-step experimental protocols, and presents field-proven insights to mitigate common side reactions and optimize synthetic outcomes. By explaining the causality behind experimental choices and grounding the methodology in authoritative references, this guide serves as a practical and scientifically robust resource for the synthesis of complex peptides.

Introduction: The Strategic Value of Z-D-Lys(Boc)-OH in Peptide Synthesis

In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired product with high purity and yield.[][2] This control is exerted through the use of protecting groups, which temporarily mask the reactive α-amino and side-chain functionalities of amino acids.[] Nα-Z-Nε-Boc-D-lysine is a uniquely protected amino acid derivative that offers significant strategic advantages, primarily through the principle of orthogonal protection .[2][3]

Orthogonality in this context refers to the ability to selectively remove one class of protecting group under a specific set of chemical conditions without affecting another.[3][4] The Z-D-Lys(Boc)-OH building block features two distinct acid-labile protecting groups with different removal kinetics:

-

Nα-Benzyloxycarbonyl (Z or Cbz): The Z-group is stable to the moderate acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid) and the basic conditions for Fmoc-group removal (e.g., piperidine).[5][6] Its cleavage requires more stringent methods, such as catalytic hydrogenolysis (H₂/Pd/C) or strong acids like HBr in acetic acid.[5]

-

Nε-tert-butyloxycarbonyl (Boc): The Boc group is highly sensitive to moderately strong acids and is readily cleaved by trifluoroacetic acid (TFA).[4][7]

This differential stability allows for precise, site-specific manipulations of the growing peptide chain, making Z-D-Lys(Boc)-OH an invaluable tool for synthesizing peptides with complex architectures, such as cyclic peptides, or for applications requiring a stable N-terminal protecting group throughout the synthesis.[8][]

A Note on Nomenclature: The user topic specified Z-D-Lys(boc)-ome , which denotes a methyl ester. While methyl esters are used in solution-phase synthesis, the standard building block for direct incorporation into Solid-Phase Peptide Synthesis (SPPS) is the carboxylic acid, Z-D-Lys(Boc)-OH . This guide will focus on the application of the carboxylic acid derivative as it is appropriate for the SPPS workflow.

Core Principles of the Boc/Bzl Protection Strategy

The protocol described herein utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl-based) protection strategy, a robust and well-established methodology in SPPS.[10] In this scheme, the temporary Nα-protecting group for the subsequent amino acids in the chain is Boc, which is removed at each cycle using TFA.[4] The "permanent" side-chain protecting groups (like the Boc on the lysine side chain) and the benzyl-based Z-group are designed to be stable to these repetitive TFA treatments but are removed during the final cleavage step.[7][11]

The general SPPS cycle involves the sequential repetition of deprotection, washing, coupling, and washing steps to elongate the peptide chain while it is anchored to an insoluble resin support.[10][12] This solid-phase approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.[13]

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for the incorporation of Z-D-Lys(Boc)-OH as the C-terminal amino acid onto a 2-chlorotrityl chloride resin, followed by peptide elongation using a standard Boc-SPPS workflow.

Materials and Reagents

| Reagent/Material | Grade | Key Considerations |

| Z-D-Lys(Boc)-OH | Synthesis Grade (≥99.0%) | Store in a cool, dry place. |

| 2-Chlorotrityl Chloride Resin | 100-200 mesh, 1.0-1.6 mmol/g | Ideal for protecting the C-terminal acid from racemization.[14] |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Must be dry to prevent hydrolysis of reagents. |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Ensure it is amine-free to avoid premature Fmoc deprotection if used in other contexts.[14] |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Use a high-quality grade to avoid side reactions. |

| Trifluoroacetic Acid (TFA) | Reagent Grade (≥99.0%) | Highly corrosive; handle with extreme care in a fume hood. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | A common and highly efficient coupling reagent.[15] |

| Boc-Protected Amino Acids | Synthesis Grade | For subsequent chain elongation. |

| Cleavage Cocktail (TFA/TIS/H₂O) | - | Scavengers are critical to prevent side reactions.[7][14] |

Protocol 1: Loading of Z-D-Lys(Boc)-OH onto 2-Chlorotrityl Resin

This procedure covalently links the first amino acid to the solid support.

-

Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 eq.) in a suitable reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[14]

-

Preparation of Amino Acid Solution: In a separate flask, dissolve Z-D-Lys(Boc)-OH (1.5 eq. relative to resin loading capacity) in anhydrous DCM. Add DIPEA (3.0 eq.) to the solution and mix gently.

-

Loading Reaction: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion by taking a small sample of the resin and performing a test cleavage.

-

Capping Unreacted Sites: To prevent the formation of deletion sequences, any unreacted chlorotrityl sites must be capped. Drain the reaction solution and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.

-

Washing: Drain the capping solution. Wash the resin thoroughly in the following sequence: DCM (3x), DMF (3x), DCM (3x). Dry the resin under a high vacuum for several hours. The loaded resin is now ready for peptide elongation.

Protocol 2: Peptide Chain Elongation (Boc-SPPS Cycle)

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

-

Nα-Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Perform a pre-wash by adding a solution of 25-50% TFA in DCM. Agitate for 1-2 minutes and drain.[7]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to completely remove the Boc group.[16]

-

Drain the TFA solution and wash the resin sequentially with DCM (3x) and Isopropanol (IPA) (2x).[16]

-

-

Neutralization:

-

Neutralize the resulting TFA salt by washing the resin with a solution of 5-10% DIPEA in DMF (2x for 2 minutes each).[7]

-

Wash the resin with DMF (3x) to remove the excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3.0 eq.), HBTU (2.9 eq.), and DIPEA (6.0 eq.) in a minimal amount of DMF.[5]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

After the coupling period, perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete reaction.[6]

-

If the Kaiser test is positive (blue beads), the coupling step should be repeated ("double coupling").[6][17]

-

Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Workflow for Boc-SPPS Cycle

Caption: Boc-SPPS cycle for peptide chain elongation.

Protocol 3: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups (including the Lys(Boc) group). The N-terminal Z-group will remain intact under these conditions.[6]

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a vacuum.

-

Cleavage Reaction:

-

Prepare a cleavage cocktail. A standard "Reagent K" cocktail is effective for many peptides: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) is often sufficient to scavenge carbocations generated from the Boc group cleavage.[14]

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Concentrate the filtrate volume under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers.

-

Dry the crude peptide under vacuum.

-

The Nα-Z-protected peptide can then be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Optional Protocol 4: N-Terminal Z-Group Deprotection

If the final product requires a free N-terminus, the Z-group can be removed post-cleavage and purification.

-

Catalytic Hydrogenolysis:

-

Dissolve the purified Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

-

Add Palladium on carbon (Pd/C) catalyst (10% by weight of the peptide).

-

Safety Note: This procedure must be performed in a well-ventilated fume hood away from ignition sources as hydrogen gas is highly flammable.[5]

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., via a balloon).

-

Stir the mixture vigorously at room temperature for 2-24 hours.

-

-

Workup:

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

-

Remove the solvent under reduced pressure to yield the final, fully deprotected peptide.

-

Troubleshooting and Key Considerations

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance; peptide aggregation; inefficient activation. | Extend coupling time or perform a double coupling.[6][17] Use a more powerful coupling reagent like HATU or COMU, especially for difficult sequences.[15][18] |

| Low Cleavage Yield | Inefficient cleavage cocktail; insufficient reaction time. | Ensure the correct cleavage cocktail is used for the resin and protecting groups. Increase cleavage time or perform a second cleavage. |

| Side Product Formation | Incomplete deprotection leading to deletion sequences; side-chain acylation if protection is compromised.[7] | Ensure deprotection times are adequate (20-30 min). Use high-quality, orthogonally protected amino acids.[7] |

| Racemization | Over-activation of the carboxylic acid, especially with strong bases. | Avoid strong, non-hindered bases during coupling. Pre-activation time should be minimized. Systems like DIC/Oxyma Pure can reduce racemization risk.[][18] |

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. osti.gov [osti.gov]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 16. chempep.com [chempep.com]

- 17. biotage.com [biotage.com]

- 18. bachem.com [bachem.com]

solution-phase peptide synthesis using Z-D-Lys(boc)-ome

Application Note: High-Efficiency Solution-Phase Peptide Synthesis Using Z-D-Lys(Boc)-OMe

Strategic Overview & Rationale

Z-D-Lys(Boc)-OMe (Methyl

Unlike standard L-amino acids, the incorporation of the D-isomer confers significant enzymatic stability to the final peptide, extending in vivo half-life—a critical attribute for therapeutic development. This guide details the Solution-Phase Synthesis (SPS) handling of this molecule. Unlike Solid-Phase Peptide Synthesis (SPPS), SPS allows for the isolation, characterization, and purification of intermediates, making it the preferred method for scaling up short-to-medium chain peptides (2–10 residues).

The Orthogonal Protection Strategy: This molecule utilizes a "Three-Dimensional" orthogonality:

-

-Amine (Z/Cbz): Removed by catalytic hydrogenolysis (

- -Amine (Boc): Removed by strong acid (TFA/HCl). Stable to hydrogenolysis and base.

-

C-Terminus (OMe): Removed by saponification (LiOH). Stable to acid and hydrogenolysis.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | Z-D-Lys(Boc)-OMe |

| CAS Number | 84559-78-4 |

| Molecular Weight | 394.47 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, EtOH, DMF, DCM, EtOAc |

| Melting Point | 63–70 °C |

| Storage | 2–8 °C (Desiccated) |

Strategic Protection Map (Visualization)

The following diagram illustrates the orthogonal deprotection pathways, guiding the chemist on which reagent triggers which cleavage without affecting the other groups.